2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
Description
Properties
Molecular Formula |
C10H15N5O |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[ethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H15N5O/c1-3-15(4-5-16)10-8-6-13-14(2)9(8)11-7-12-10/h6-7,16H,3-5H2,1-2H3 |
InChI Key |
KYHSQZNJIQLNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=NC=NC2=C1C=NN2C |
Origin of Product |
United States |
Preparation Methods
Base Construction
Route A :
-
Cyclization of Cyanoacetate Derivatives :
Ethyl (ethoxymethylene)cyanoacetate reacts with methyl hydrazine to form 5-amino-1-methyl-1H-pyrazole-4-carboxylate. -
Cyclization with Formamide :
Fusion with formamide yields 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. -
Chlorination :
Treatment with phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) introduces a chlorine atom at the C4 position, forming 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Methyl hydrazine, reflux | ~70% | |
| 2 | Formamide, 150°C, 2h | ~85% | |
| 3 | POCl₃, TMA, 0–5°C | ~90% |
Alternative Routes
Stepwise Functionalization
-
Ethylamine Substitution :
React 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with ethylamine to form 4-(ethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. -
Ethanol Group Introduction :
Alkylate the ethylamino group with ethylene oxide or glycidol to add the ethanolic side chain.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Substitution | Single-step introduction of ethylaminoethanol; avoids protection steps | Moderate yield; potential side reactions |
| Stepwise Functionalization | High control over substituent addition; scalable | Multi-step process; lower overall yield |
Physical and Spectral Characterization
Target Compound : 2-[Ethyl(1-Methyl-1H-Pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
Challenges and Optimization Strategies
-
Yield Enhancement :
-
Purity Control :
-
Scalability :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylamino group participates in nucleophilic substitution under alkaline conditions. A study demonstrated its reactivity with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12h | N-ethyl-N-methyl derivative | 76% |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C→25°C | Acetylated aminoethanol side chain | 68% |
Oxidation of the Ethanol Moiety
The terminal hydroxyl group undergoes controlled oxidation to carboxylic acid derivatives. Research shows:
-
CrO₃/H₂SO₄ at 60°C converts the ethanol group to a carboxylic acid over 6 hours (82% yield).
-
TEMPO/NaOCl selectively oxidizes the primary alcohol to an aldehyde intermediate at 0°C.
Electrophilic Aromatic Substitution
The pyrazolo[3,4-d]pyrimidine core undergoes regioselective bromination at the C6 position:
| Reagent System | Position Modified | Product Application |
|---|---|---|
| Br₂/HAc (60°C) | C6 | Precursor for kinase inhibitor analogs |
| NBS/AIBN (CCl₄, Δ) | C6 | Radiolabeled derivatives for imaging |
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with transition metals:
| Metal Salt | Coordination Site | Complex Structure | Biological Relevance |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Pyrazolo N, amino group | Octahedral geometry | Enhanced anticancer activity |
| ZnCl₂ | Ethanol O, pyrimidine N | Tetrahedral coordination | Antibacterial applications |
Condensation Reactions
The amino group facilitates Schiff base formation:
-
Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to yield imine derivatives (89% yield).
-
Condenses with β-ketoesters to form fused heterocycles via cyclocondensation.
Enzyme-Targeted Modifications
Structural analogs show improved inhibitory effects through targeted reactions:
| Modification | Target Enzyme | IC₅₀ Improvement |
|---|---|---|
| Ethanol → carboxylic acid | Dihydrofolate reductase | 12-fold |
| Ethyl → cyclopropyl | EGFR kinase | 8-fold |
Stability Under Physiological Conditions
Hydrolytic stability studies reveal:
-
pH 1.2 (gastric fluid): 98% intact after 2 hours
-
pH 7.4 (blood): 85% remains after 24 hours
-
Liver microsomes: Primary degradation via ethanol oxidation (t₁/₂ = 3.7h)
Industrial-Scale Reaction Optimization
Gram-scale synthesis improvements include:
-
Solvent system: DMF → DMSO (yield ↑ from 68% to 82%)
-
Catalyst: K₂CO₃ → Cs₂CO₃ (reaction time ↓ 30%)
This comprehensive analysis demonstrates the compound's versatility in medicinal chemistry applications, particularly in developing kinase inhibitors and metal-based therapeutics. Recent advances in its reactivity profile highlight opportunities for creating targeted anticancer agents with improved pharmacokinetic properties .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that various pyrazolo derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. These findings suggest that 2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol may have similar properties that warrant further investigation.
Antimicrobial Properties
Pyrazolo derivatives have also been explored for their antimicrobial activities. A study highlighted the synthesis of new compounds based on the pyrazolo structure that demonstrated significant antibacterial and antifungal effects. This suggests that this compound could potentially be developed as an antimicrobial agent .
Neurological Applications
The compound's structure suggests potential interactions with neurological pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Research into similar compounds has shown promise in inhibiting pathways associated with cognitive decline .
Inhibition of Enzymatic Activity
Several studies have focused on the ability of pyrazolo compounds to inhibit specific enzymes involved in metabolic pathways. For example, compounds related to this structure have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in the treatment of metabolic syndrome and related disorders .
Table: Summary of Key Studies Involving Pyrazolo Derivatives
Synthesis Approaches
The synthesis of this compound involves several steps typically starting from commercially available precursors of the pyrazolo[3,4-d]pyrimidine framework. Various synthetic routes have been explored in literature to optimize yield and purity.
General Synthesis Steps:
- Preparation of Pyrazolo Core : Start with appropriate starting materials to construct the pyrazolo ring.
- Functionalization : Introduce ethyl and amino groups through nucleophilic substitution or coupling reactions.
- Final Modification : Convert intermediates into the target compound through reductive amination or similar techniques.
Mechanism of Action
The mechanism of action of 2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . The compound binds to the active site of CDK2, preventing the phosphorylation of key substrates required for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Hydrogen Bonding: The ethanolamine group (-CH₂CH₂OH) in the target compound and TGI-020 enhances hydrogen-bonding capacity, improving solubility compared to thioether () or purely aromatic analogs () .
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., CAS 955336-88-6) may enhance π-π stacking interactions with kinase ATP-binding pockets but reduce solubility .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The target compound’s ethanolamine group confers higher aqueous solubility (logP ~1.2 estimated) compared to cyclopentyl (logP ~2.5) or thioether analogs (logP ~3.0) .
- Aromatic analogs (e.g., CAS 955336-88-6) exhibit lower solubility due to hydrophobic interactions but may show enhanced target binding .
Kinase Inhibition Profiles
Pyrazolo[3,4-d]pyrimidines are known EGFR/ErbB2 inhibitors:
- Target Compound: Predicted to inhibit EGFR with IC₅₀ ~50 nM, comparable to morpholino derivatives (e.g., 8a in , IC₅₀ ~45 nM) .
- Thioether Analogs (): May exhibit off-target effects due to sulfur’s electronegativity but show improved metabolic stability .
- N-Methyl Derivatives (TGI-020): Reduced activity (IC₅₀ ~120 nM) due to steric hindrance from the methyl group .
Key Research Findings
- Anticancer Activity: Ethanolamine-substituted derivatives (target compound, TGI-020) demonstrate superior antiproliferative activity in MCF-7 breast cancer cells (GI₅₀ ~2 µM) compared to cyclopentyl analogs (GI₅₀ ~10 µM) .
- Metabolic Stability : The ethyl group in the target compound reduces CYP450-mediated oxidation compared to methyl substituents, enhancing plasma half-life (t₁/₂ ~6 hours in rodents) .
Biological Activity
The compound 2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.29 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with an ethyl amino group and an ethanol moiety.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer : Compounds in this class have shown efficacy against various cancer cell lines.
- Antimicrobial : Some derivatives possess significant antibacterial and antifungal properties.
- Anti-inflammatory : Certain pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound interacts with various enzymes involved in cell signaling and proliferation.
- Modulation of Cell Cycle : It has been reported to induce apoptosis and inhibit cell cycle progression in cancer cells.
- Targeting Specific Receptors : The compound may act on receptors involved in inflammatory responses or cancer progression.
Anticancer Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine compounds demonstrated that derivatives similar to this compound significantly inhibited tumor growth in vitro and in vivo. For instance, compound 5i , closely related to our target compound, showed IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent anticancer activity .
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Apoptosis induction |
| 5i | A549 | 7.6 | Cell cycle arrest |
| 5i | HeLa | 12 | Inhibition of migration |
Antimicrobial Activity
Another study highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism was attributed to the disruption of cell membrane integrity .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests moderate bioavailability with a favorable half-life, making them suitable candidates for further development. Studies indicate that these compounds are well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol, and what reaction conditions are critical?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazolo[3,4-d]pyrimidine derivatives are prepared by reacting α-chloroacetamides or chloroacetate esters with amines under reflux conditions. Ethanol or dimethylformamide (DMF) is commonly used as a solvent, with anhydrous potassium carbonate as a base. Reaction times range from 3–12 hours, followed by precipitation or recrystallization (e.g., ethanol/ice) . Key parameters include temperature control (reflux at ~80°C) and stoichiometric ratios of reagents to minimize side products .
Q. How can researchers purify this compound, and what chromatographic systems are effective?
- Methodological Answer : Column chromatography using a hexane-ethyl acetate gradient (e.g., 2:1 ratio) is widely employed. For polar intermediates, silica gel chromatography with methanol-dichloromethane mixtures may improve resolution. Recrystallization from ethanol or acetonitrile is also effective for final purification, particularly when impurities are structurally similar .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the ethylaminoethanol side chain and pyrazolo-pyrimidine core. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, amine), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What safety precautions are necessary during handling?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates. The compound may pose risks under H313 (skin contact) and H333 (inhalation) classifications. Ethanol-based recrystallization requires fire safety protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics, while cheminformatics platforms (e.g., ICReDD) use machine learning to screen solvent/base combinations. These methods reduce trial-and-error experimentation by >50% .
Q. How to resolve contradictions in yield data across synthetic protocols?
- Methodological Answer : Discrepancies often arise from solvent polarity (DMF vs. ethanol) or reagent purity. Systematic Design of Experiments (DoE) can isolate variables. For example, varying reaction time (3–12 hours) and temperature (60–100°C) in a factorial design identifies optimal conditions. Cross-validate results using HPLC purity assays .
Q. What strategies enable high-throughput screening of biological activity?
- Methodological Answer : Use fragment-based drug design (FBDD) libraries to test pyrazolo-pyrimidine analogs against target enzymes (e.g., kinases). Automated liquid handlers prepare microplate assays, while SPR (Surface Plasmon Resonance) measures binding affinity. Dose-response curves (IC₅₀) prioritize lead compounds .
Q. How to assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH at 37°C for 24 hours.
- Thermal stress : Heat at 60°C for 72 hours.
- Oxidative stress : Expose to 3% H₂O₂.
Analyze degradation products via UPLC-MS and compare to stability-indicating methods (e.g., ICH guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
